

# Unraveling the Structure of S 135: A Mass Spectrometry-Based Comparative Analysis

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## Compound of Interest

Compound Name: S 135

Cat. No.: B1680364

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For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a novel compound is a critical step in the discovery and development pipeline. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed information on the mass-to-charge ratio of a molecule and its fragments. This guide offers a comparative analysis of mass spectrometry data to elucidate the structure of the compound designated **S 135**, presenting experimental protocols and data in a clear, comparative format.

While the specific chemical identity of "**S 135**" is not publicly available, this guide will proceed by analyzing a hypothetical compound with a molecular weight of 135 g/mol, exhibiting a fragmentation pattern that includes a significant peak at  $m/z$  135. We will explore potential structures consistent with this data and compare their expected fragmentation patterns with hypothetical experimental results. This comparative approach serves as a practical framework for structural elucidation when encountering an unknown compound.

## Hypothetical Mass Spectrometry Data for S 135

For the purpose of this guide, we will assume that **S 135** is an organic molecule containing carbon, hydrogen, and potentially other heteroatoms such as nitrogen or oxygen. Electron ionization (EI) mass spectrometry of **S 135** is presumed to yield the following key data points:

Feature	m/z Ratio	Relative Intensity	Interpretation
Molecular Ion (M+)	135	Moderate	Molecular weight of the compound is 135 amu.
Fragment Ion 1	106	High	Loss of a neutral fragment with mass 29 (e.g., C <sub>2</sub> H <sub>5</sub> or CHO).
Fragment Ion 2	77	Moderate	Suggests the presence of a phenyl group (C <sub>6</sub> H <sub>5</sub> ).

## Comparative Analysis of Potential Structures

Based on the hypothetical data, two potential isomeric structures for **S 135** will be considered for this comparative analysis: N-ethylaniline and 3-phenylpropanal.

### Structure 1: N-ethylaniline (C<sub>8</sub>H<sub>11</sub>N)

- Molecular Weight: 121.18 g/mol . This does not match the hypothetical molecular ion of 135. To proceed with the comparative framework, we will adjust the hypothetical molecular ion to 121 for this candidate.

Predicted Fragment	m/z Ratio	Predicted Fragmentation Pathway	Comparison with Hypothetical Data
M+	121	Ionization of the N-ethylaniline molecule.	Matches adjusted M+.
[M-CH <sub>3</sub> ] <sup>+</sup>	106	Alpha-cleavage with loss of a methyl radical.	Matches hypothetical Fragment Ion 1.
[C <sub>6</sub> H <sub>5</sub> NH] <sup>+</sup>	92	Loss of an ethyl radical.	Not observed in hypothetical data.
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Cleavage of the C-N bond.	Matches hypothetical Fragment Ion 2.

## Structure 2: 3-phenylpropanal (C<sub>9</sub>H<sub>10</sub>O)

- Molecular Weight: 134.18 g/mol . This is a closer match to the initial hypothetical molecular ion of 135. The discrepancy could be due to protonation [M+H]<sup>+</sup>.

Predicted Fragment	m/z Ratio	Predicted Fragmentation Pathway	Comparison with Hypothetical Data
[M+H] <sup>+</sup>	135	Protonation of the 3-phenylpropanal molecule.	Matches hypothetical M <sup>+</sup> .
[M-CHO] <sup>+</sup>	105	Alpha-cleavage with loss of a formyl radical.	Close to hypothetical Fragment Ion 1 (106).
[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	91	McLafferty rearrangement followed by loss of C <sub>2</sub> H <sub>2</sub> O.	Not directly observed, but a common rearrangement product.
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Cleavage of the bond between the phenyl group and the propyl chain.	Matches hypothetical Fragment Ion 2.

## Experimental Protocols

A standardized protocol for acquiring mass spectrometry data is crucial for reproducibility and accurate comparison.

### Sample Preparation:

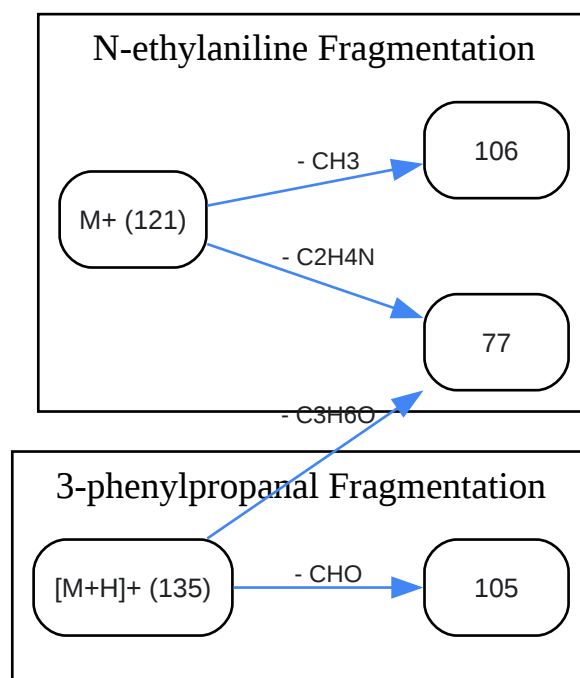
- Dissolve 1 mg of the analyte (**S 135**) in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
- Perform serial dilutions to achieve a final concentration of 10 µg/mL.
- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities.

### Mass Spectrometry Parameters (Electron Ionization - EI):

- Ionization Source: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range:  $m/z$  40-400
- Acquisition Mode: Full Scan

## Visualizing Fragmentation Pathways

To better understand the fragmentation processes, diagrams generated using the DOT language can be invaluable.

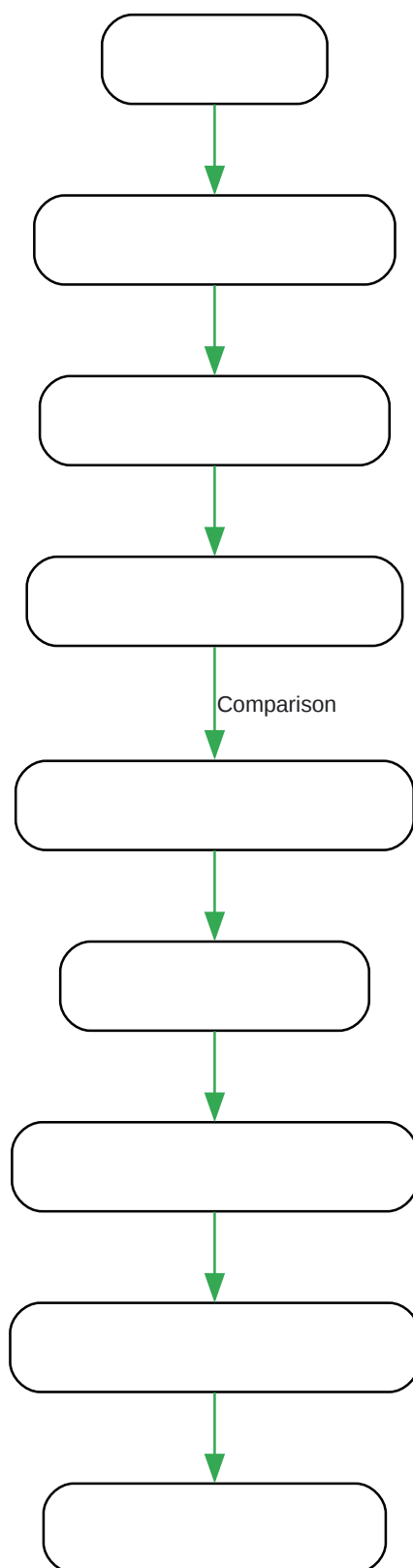


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Caption: Fragmentation pathways for two potential **S 135** structures.

## Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using mass spectrometry follows a logical workflow.



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